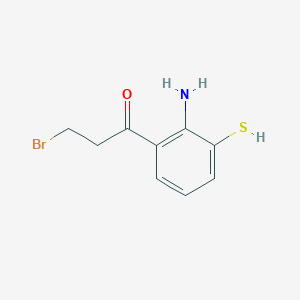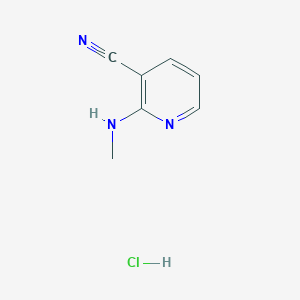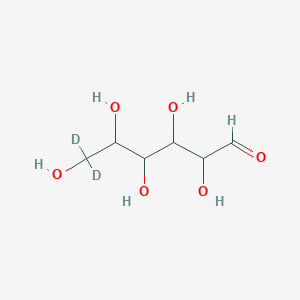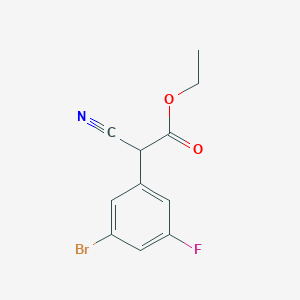
Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar structural features but different functional groups.
Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is unique due to the combination of its cyano group, bromine, and fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
202000-92-8 |
|---|---|
Fórmula molecular |
C11H9BrFNO2 |
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
Clave InChI |
VTMOOFNSXXBEQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


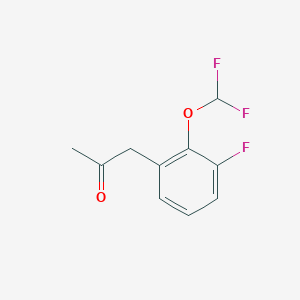
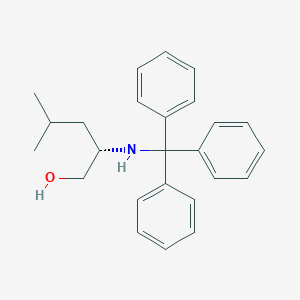

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

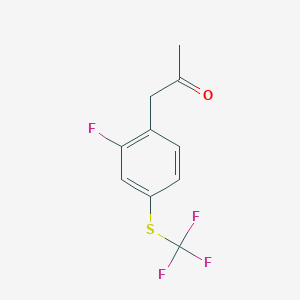

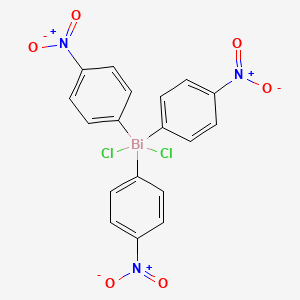
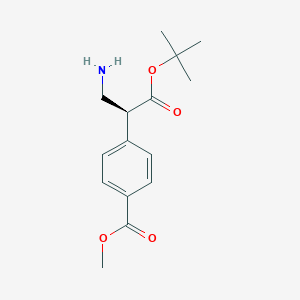
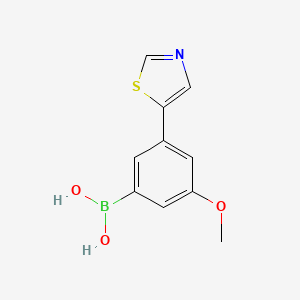
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
